REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][N:5]2[CH:10]=[C:9]([Cl:11])[CH:8]=[N:7][C:6]=12.C[O:13][C:14]([C:16]1[S:17][CH:18]=[C:19](B2OC(C)(C)C(C)(C)O2)[CH:20]=1)=[O:15].C(=O)([O-])[O-].[Na+].[Na+].[OH-].[K+].Cl>C1COCC1.CO.ClCCl.O.CN(C=O)C>[Cl:11][C:9]1[CH:8]=[N:7][C:6]2[N:5]([N:4]=[CH:3][C:2]=2[C:19]2[CH:20]=[C:16]([C:14]([OH:15])=[O:13])[S:17][CH:18]=2)[CH:10]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NN2C1N=CC(=C2)Cl
|
Name
|
|
Quantity
|
216 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC=C(C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
triphenylphosphine Pd(0)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiated in the microwave at 110° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate concentrated under reduced pressure and water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water once
|
Type
|
CUSTOM
|
Details
|
to afford crude methyl 4-(6-chloropyrazolo[1,5-a]-pyrimindin-3-yl)-thiophene-2-carboxylate
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated at 60° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After hydrolysis
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC=2N(C1)N=CC2C=2C=C(SC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.447 mmol | |
AMOUNT: MASS | 0.125 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |